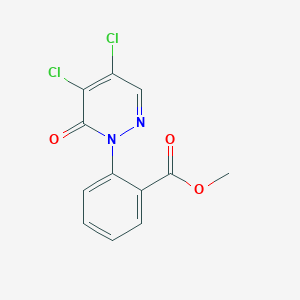

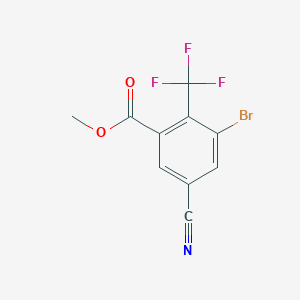

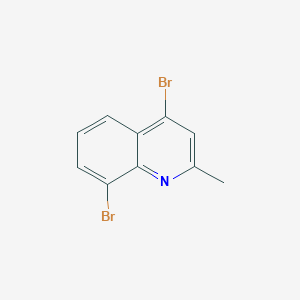

![molecular formula C11H11N3O4S B1416506 Acide 2-(5-méthanesulfonyl-3-phényl-[1,2,4]triazol-4-yl)-acétique CAS No. 892874-30-5](/img/structure/B1416506.png)

Acide 2-(5-méthanesulfonyl-3-phényl-[1,2,4]triazol-4-yl)-acétique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported in the literature . These compounds were successfully synthesized and their structures were established by NMR and MS analysis .Chemical Reactions Analysis

While specific chemical reactions involving “2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid” are not detailed in the search results, related compounds have been studied for their reactivity .Applications De Recherche Scientifique

Développement d'agents anticancéreux

Les composés comportant le cycle 1,2,4-triazole ont été largement étudiés pour leur potentiel en tant qu'agents anticancéreux. La capacité de ces composés à former des liaisons hydrogène avec différentes cibles peut améliorer la pharmacocinétique et les propriétés pharmacologiques. De nouveaux dérivés du 1,2,4-triazole ont montré une activité cytotoxique prometteuse contre diverses lignées de cellules cancéreuses humaines, notamment MCF-7, Hela et A549 . Cela suggère que notre composé d'intérêt pourrait être synthétisé en dérivés ciblant sélectivement les cellules cancéreuses, offrant une voie pour développer de nouveaux médicaments de chimiothérapie avec une toxicité potentiellement plus faible et une efficacité plus élevée.

Conception de médicaments antibactériens

Le noyau 1,2,4-triazole est également reconnu pour son activité antibactérienne significative. Des recherches ont démontré que les dérivés du triazole peuvent servir d'agents antimicrobiens puissants et sûrs, ce qui est crucial face à la résistance croissante aux médicaments chez les bactéries . En incorporant la structure du 1,2,4-triazole dans de nouveaux médicaments antibactériens, les scientifiques pourraient résoudre le problème crucial de la résistance microbienne et développer des traitements pour les infections actuellement difficiles à guérir.

Études de cytotoxicité

Les activités cytotoxiques des dérivés du 1,2,4-triazole ont été évaluées à l'aide d'essais comme le test MTT, qui mesure l'activité métabolique des cellules pour déterminer la cytotoxicité des composés . De telles études sont essentielles pour comprendre le profil de sécurité des nouveaux composés et garantir qu'ils sont sélectifs dans le ciblage des cellules cancéreuses par rapport aux cellules normales.

Docking moléculaire et inhibition enzymatique

Des études de docking moléculaire de dérivés du 1,2,4-triazole ont été menées pour comprendre leurs modes de liaison et leur mécanisme d'action au sein de la poche de liaison des enzymes cibles . Cette application est particulièrement importante dans la découverte de médicaments, où l'inhibition d'enzymes spécifiques peut conduire au traitement de maladies comme le cancer.

Synthèse de matériaux énergétiques

La nature riche en azote des dérivés du 1,2,4-triazole en fait des candidats appropriés pour le développement de matériaux énergétiques. Ces matériaux sont utilisés dans diverses applications, notamment les explosifs et les propulseurs. La robustesse thermique et l'isomérie conformationnelle associées à ces composés contribuent à leur stabilité et à leurs performances en tant que matériaux énergétiques .

Amélioration de la sélectivité des agents chimiothérapeutiques

Des recherches sur les dérivés du 1,2,4-triazole ont indiqué qu'ils peuvent être conçus pour avoir une sélectivité appropriée contre les lignées de cellules cancéreuses, minimisant l'impact sur les cellules normales . Cette sélectivité est un facteur clé pour réduire les effets secondaires associés à la chimiothérapie.

Lutte contre la résistance antimicrobienne

La capacité de la structure du 1,2,4-triazole à agir contre un large spectre de bactéries, y compris celles résistantes aux antibiotiques actuels, la positionne comme un outil précieux dans la lutte actuelle contre la résistance antimicrobienne .

Mécanisme D'action

Target of Action

The primary target of the compound 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

The compound 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The interaction of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid with the aromatase enzyme affects the biosynthesis of estrogens . This can lead to downstream effects on various physiological processes that are regulated by these hormones.

Pharmacokinetics

The pharmacokinetics of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid are influenced by its ability to form hydrogen bonds with different targets . This property can lead to the improvement of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .

Result of Action

The molecular and cellular effects of the action of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid are primarily related to its impact on the biosynthesis of estrogens . By inhibiting the aromatase enzyme, the compound can potentially influence various physiological processes that are regulated by these hormones.

Action Environment

The action, efficacy, and stability of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid can be influenced by various environmental factors. For example, the presence of water molecules or sterically approached groups bearing acidic hydrogen can reduce the activation barriers for the reaction of the compound with its target . Furthermore, the use of basic or acidic catalysts can also affect the mechanism of this reaction .

Orientations Futures

The future research directions could involve further investigations on the scaffold of 1,2,4-triazole to harness its optimum antibacterial potential . Additionally, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Analyse Biochimique

Biochemical Properties

2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. For instance, it interacts with enzymes involved in oxidative stress responses, potentially acting as an antioxidant . Additionally, 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid can bind to proteins, affecting their structure and function, which may lead to changes in cellular signaling pathways .

Cellular Effects

The effects of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid can alter gene expression profiles, leading to changes in the production of proteins involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid vary with different dosages. At low doses, this compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can modulate the activity of enzymes in the tricarboxylic acid cycle, affecting energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid within the cell can also affect its interactions with other biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

2-(3-methylsulfonyl-5-phenyl-1,2,4-triazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-19(17,18)11-13-12-10(14(11)7-9(15)16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVAMMCIUJYEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(N1CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653760 | |

| Record name | [3-(Methanesulfonyl)-5-phenyl-4H-1,2,4-triazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892874-30-5 | |

| Record name | [3-(Methanesulfonyl)-5-phenyl-4H-1,2,4-triazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)

![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)

![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)